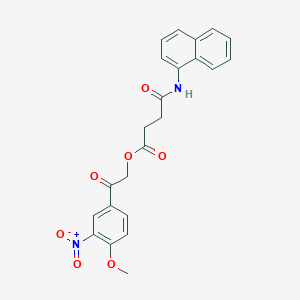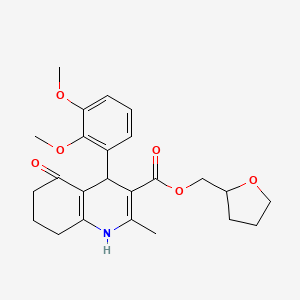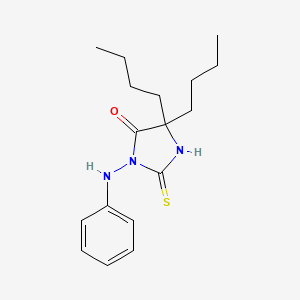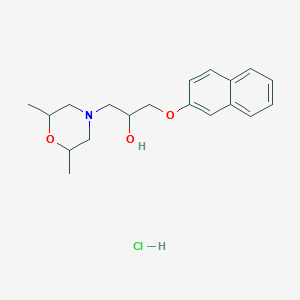
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate is a chemical compound with potential applications in scientific research. This compound is a derivative of the amino acid glutamate and has been studied for its potential as a tool for investigating glutamate receptors in the brain. In
Wirkmechanismus
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate is related to its interaction with glutamate receptors. Specifically, this compound has been shown to selectively bind to the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its interaction with mGluR5. This compound has been shown to modulate the activity of this receptor, leading to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. Additionally, this compound has been shown to have anxiolytic and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific effects of modulating this receptor without affecting other glutamate receptors. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies.
One limitation of using this compound is its potential toxicity. While this compound has been shown to be safe at low doses, higher doses may lead to adverse effects. Additionally, this compound has not been extensively studied in humans, so its safety profile in humans is not well-established.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate. One direction is to further investigate its potential as a tool for studying mGluR5 in the brain. This could involve investigating its effects on different physiological processes, as well as its potential as a therapeutic agent for disorders involving mGluR5 dysfunction.
Another direction is to explore the potential of this compound as a tool for investigating other glutamate receptors. While this compound is selective for mGluR5, it may be possible to modify its structure to target other glutamate receptors.
Finally, further research is needed to establish the safety profile of this compound in humans. This could involve conducting clinical trials to investigate its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate involves several steps. The starting materials are 4-methoxy-3-nitrobenzaldehyde and 1-naphthylamine. These are reacted with ethyl acetoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxy-3-nitrophenyl)-2-oxoethyl 4-(1-naphthylamino)-4-oxobutanoate has potential applications in scientific research, particularly in the study of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in a wide range of physiological processes, including learning and memory. Glutamate receptors are classified into two main types: ionotropic and metabotropic. Ionotropic receptors are involved in fast synaptic transmission, while metabotropic receptors are involved in slower, modulatory processes.
Eigenschaften
IUPAC Name |
[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl] 4-(naphthalen-1-ylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O7/c1-31-21-10-9-16(13-19(21)25(29)30)20(26)14-32-23(28)12-11-22(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-10,13H,11-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJKTKCDLSQGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(methoxymethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5109983.png)
![5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5109990.png)


![5-benzyl-3-(4-hydroxy-3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5110014.png)
![ethyl 4-(anilinocarbonyl)-5-[({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5110016.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5110019.png)

![N-(3,3-diphenylpropyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5110035.png)
![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)
